(5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 2-fluorophenyl group at position 3 and a 4-octyloxybenzylidene substituent at position 4. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.
Properties
Molecular Formula |
C24H26FNO2S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26FNO2S2/c1-2-3-4-5-6-9-16-28-19-14-12-18(13-15-19)17-22-23(27)26(24(29)30-22)21-11-8-7-10-20(21)25/h7-8,10-15,17H,2-6,9,16H2,1H3/b22-17- |
InChI Key |
OJTZFKCXMUKUKM-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 4-(octyloxy)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore novel synthetic methodologies and chemical reactions. The presence of both fluorine and octyloxy groups can influence reactivity patterns and facilitate the synthesis of derivatives with tailored properties.
Biology
Biologically, (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This inhibition is thought to occur through the disruption of microbial metabolic processes and enzyme inhibition.
Medicine
The compound is under investigation for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating specific signaling pathways. Additionally, its anti-inflammatory effects make it a candidate for treating inflammatory diseases. Research has demonstrated its potential to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that thiazolidinone derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanisms involved include apoptosis induction and cell cycle arrest due to the modulation of apoptotic proteins.
- Antimicrobial Properties : Research has shown that related thiazolidinone compounds possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in microbial metabolism .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly reduce inflammation by inhibiting pro-inflammatory mediators. This property suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from phenyl or hydroxy-substituted analogs. The 4-octyloxy chain significantly increases lipophilicity compared to shorter alkoxy or halogenated groups .
- Crystal Packing : Derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl... form intramolecular hydrogen bonds (e.g., C–H⋯S) and dimers stabilized by intermolecular interactions, which are critical for crystallinity . The octyloxy group in the target compound may disrupt such packing due to its bulky aliphatic chain.
Key Observations :
- Bioactivity Trends : Lipophilicity correlates strongly with PET-inhibiting activity in rhodanine derivatives. For example, bromo- and chloro-substituted analogs show IC50 values in the low µM range due to balanced hydrophobicity . The target compound’s long alkyl chain may further optimize lipid bilayer penetration, though steric effects could hinder target binding.
- Therapeutic Potential: Derivatives like (5Z)-3-[4-(benzodioxol-5-yl)... demonstrate antitumor activity via kinase inhibition, suggesting that the target compound’s fluorophenyl group (electron-withdrawing) could enhance interactions with enzyme active sites .
Structure-Activity Relationships (SAR)
- This may improve binding to targets like kinases or microbial enzymes .
- Position 5 (R5) : The 4-octyloxybenzylidene group provides steric bulk and lipophilicity, which may improve pharmacokinetic profiles but could reduce crystallinity compared to smaller substituents (e.g., hydroxy or methoxy) .
Biological Activity
The compound (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Thiazolidin-4-ones are recognized for their significant role in medicinal chemistry due to their versatile biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The structural modifications in thiazolidin-4-one derivatives can lead to enhanced biological properties. The compound features a 2-fluorophenyl group and an octyloxy substituent, which may influence its pharmacological profile.
2.1 Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit promising anticancer properties. For instance, studies have shown that various thiazolidinone compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of specific substituents can enhance cytotoxicity against these cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| TZD Derivative A | MCF-7 | 15 | |
| TZD Derivative B | HeLa | 20 | |
| (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one | TBD | TBD | TBD |
2.2 Antimicrobial Activity
Thiazolidin-4-one derivatives have also been studied for their antimicrobial properties. In vitro evaluations demonstrate that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's specific substituents may enhance its ability to penetrate bacterial membranes or inhibit bacterial enzymes.
| Compound | Bacteria Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound C | E. coli | 22 | |
| Compound D | S. aureus | 24 | |
| (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one | TBD | TBD | TBD |
2.3 Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidin-4-one derivatives has been documented through various assays measuring cytokine production and inflammatory markers. Compounds with specific functional groups have demonstrated the ability to reduce inflammation in cellular models.
3. Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at the C-3 , C-5 , and C-2 positions can lead to variations in potency and selectivity for different biological targets.
Key Modifications:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.
- Alkyl Chain Length : Variations in alkyl chain length at the benzylidene position can affect solubility and membrane permeability.
4. Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives in preclinical models:
- Breast Cancer Inhibition : A study demonstrated that a series of thiazolidinone derivatives significantly inhibited the growth of MCF-7 cells with IC50 values ranging from 10 to 30 µM, depending on structural modifications.
- Antibacterial Screening : A derivative with a chlorophenyl group showed an inhibition zone of 22 mm against S. aureus, indicating strong antibacterial potential.
5. Conclusion
The compound (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one presents a promising scaffold for further development due to its potential biological activities. Ongoing research into its structure-activity relationships will be crucial for optimizing its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (5Z)-3-(2-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a base-catalyzed condensation reaction between 3-(2-fluorophenyl)-2-thioxothiazolidin-4-one and 4-octyloxybenzaldehyde. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility and reaction efficiency .
- Catalyst : Sodium acetate or KOH enhances the formation of the benzylidene moiety .
- Reaction Time : Reflux for 2–6 hours ensures complete conversion, monitored via TLC .
- Purification : Recrystallization from DMF/acetic acid mixtures yields high-purity crystals (>95%) .
Q. How is the Z-configuration of the benzylidene group confirmed, and what analytical techniques are critical for structural validation?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis confirms the Z-configuration via dihedral angles between the benzylidene and thiazolidinone rings (e.g., C7–S1–C8 torsion angle ≈ 122°) .
- NMR Spectroscopy : H NMR coupling constants (e.g., ≈ 12–16 Hz for olefinic protons) distinguish Z/E isomers .
- IR Spectroscopy : Stretching frequencies for C=N (1630–1650 cm) and C=S (1150–1200 cm) validate core structural motifs .
Advanced Research Questions
Q. How can the condensation reaction be optimized to improve regioselectivity and reduce side products?
- Methodological Answer :
- Temperature Control : Lower temperatures (60–70°C) minimize aldol side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >85% yield .
- Protecting Groups : Temporarily protecting the 4-octyloxybenzaldehyde hydroxyl group prevents undesired oxidation during synthesis .
Q. What in vitro models are suitable for evaluating antimicrobial activity, and how are potency discrepancies addressed between Gram-positive and Gram-negative bacteria?
- Methodological Answer :
- MIC Assays : Minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Membrane Permeability Studies : Lipophilicity adjustments (e.g., varying octyloxy chain length) enhance penetration through Gram-negative outer membranes .
- Synergy Testing : Combining the compound with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) improves activity against resistant strains .
Q. How should researchers resolve contradictions in biological activity data between fluorophenyl and dichlorophenyl analogs?
- Methodological Answer :
- Electrostatic Potential Mapping : Compare substituent effects (fluorine’s electron-withdrawing vs. chlorine’s steric bulk) using DFT calculations .
- Crystallographic Overlay : Superimpose protein-ligand binding modes (e.g., hemoglobin subunits) to identify critical interactions .
- Free-Wilson Analysis : Quantify contributions of substituents to activity in QSAR models .
Q. What chromatographic methods are recommended for purity analysis and stability testing?
- Methodological Answer :
- HPLC Conditions : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Retention time ≈ 8.2 minutes .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolytic degradation products (e.g., thioamide derivatives) .
Q. How can molecular docking complement crystallographic data to hypothesize the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Docking against hemoglobin subunits (PDB: 1HHO) reveals hydrogen bonds between the thioxo group and His146 .
- MD Simulations : 100-ns trajectories assess binding stability under physiological conditions (RMSD < 2.0 Å confirms robust interaction) .
Q. How does the octyloxy chain length influence cellular uptake in SAR studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
